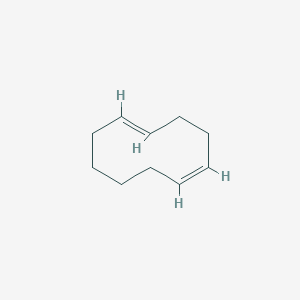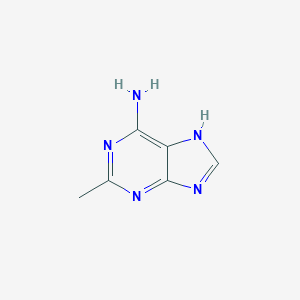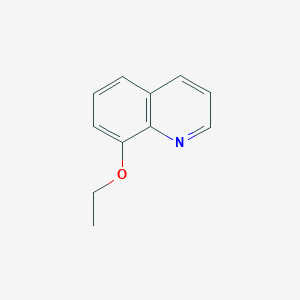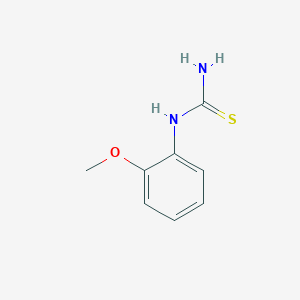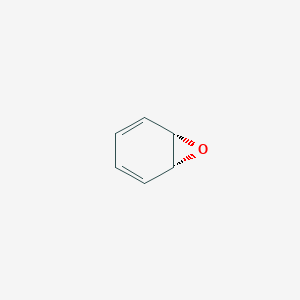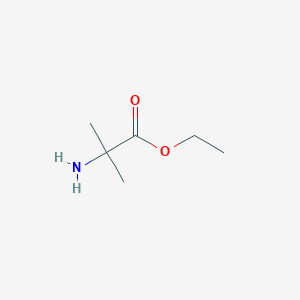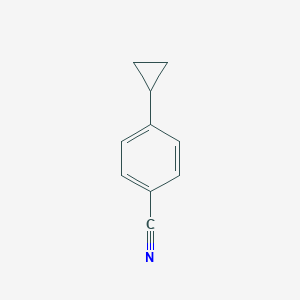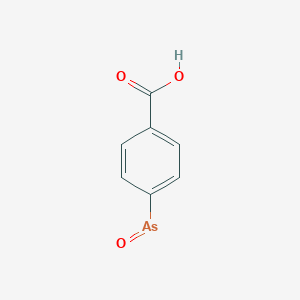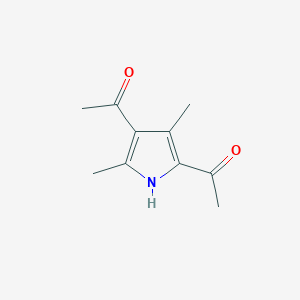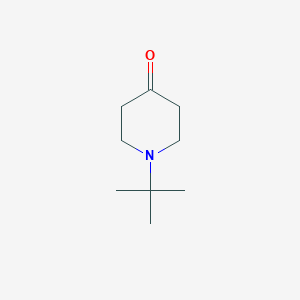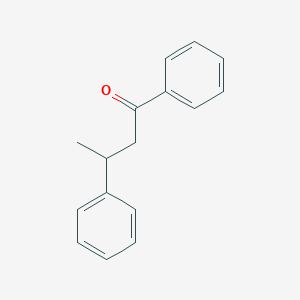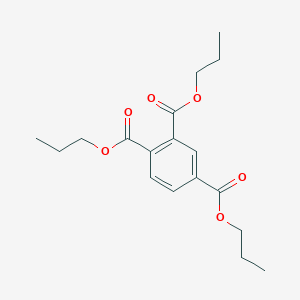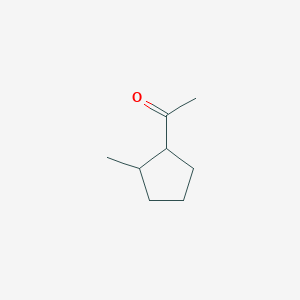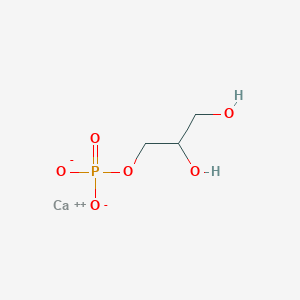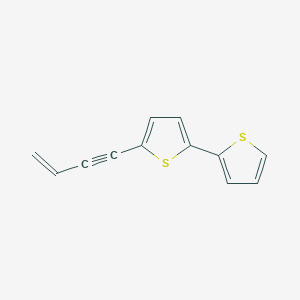
5-(3-Buten-1-ynyl)-2,2'-bithiophene
Übersicht
Beschreibung
5-(3-Buten-1-ynyl)-2,2'-bithiophene is a compound of interest due to its natural occurrence in plants and its potential biological activities. Its biosynthesis in plants like Tagetes patula and synthetic methods in the laboratory have been explored, contributing to our understanding of its chemical properties and potential applications.
Biosynthesis and Natural Occurrence
5-(3-Buten-1-ynyl)-2,2'-bithiophene is a naturally occurring compound that has been studied for its biosynthesis in plants like Tagetes patula. Margl et al. (2001) investigated the biosynthesis in root cultures of Tagetes patula, revealing that acetyl-CoA or a closely related compound (e.g., malonyl-CoA) serves as building blocks in its formation. This study establishes the importance of long-chain fatty acids and polyacetylenes in the biosynthetic pathway of 5-(3-Buten-1-ynyl)-2,2'-bithiophene (Margl, Eisenreich, Adam, Bacher, & Zenk, 2001).Synthetic Methods
The compound has also been synthesized in the laboratory. Rossi et al. (1984) described palladium-catalyzed syntheses of 5-(3-Buten-1-ynyl)-2,2'-bithiophene, emphasizing its potential for application in various fields due to its nematicidal and photo-induced fungicidal activity (Rossi, Carpita, & Lezzi, 1984).Studies on Related Compounds
Other studies have focused on compounds structurally related to 5-(3-Buten-1-ynyl)-2,2'-bithiophene. Wang et al. (2007) isolated two new thiophenes from Echinops latifolius, showing significant inhibition activities against human cancer cell lines. This research highlights the potential medicinal value of thiophene compounds (Wang, Li, Li, Meng, Li, & Li, 2007).Wissenschaftliche Forschungsanwendungen
Biosynthesis Studies
5-(3-Buten-1-ynyl)-2,2'-bithiophene has been a subject of interest in biosynthesis studies. Margl et al. (5-(3-Buten-1-ynyl)-2,2'-bithiophene) conducted research on its biosynthesis in Tagetes patula root cultures, providing insights into its natural production. This research is crucial for understanding the metabolic pathways and potential applications of this compound in various fields, including agriculture and pharmacology (Margl, Eisenreich, Adam, Bacher, & Zenk, 5-(3-Buten-1-ynyl)-2,2'-bithiophene).Nematicidal and Fungicidal Activities
The compound has shown nematicidal and photo-induced fungicidal activities. Rossi et al. (1984) synthesized 5-(3-Buten-1-ynyl)-2,2'-bithienyl, exploring its potential in pest control. This application is significant for developing environmentally friendly alternatives to traditional pesticides (Rossi, Carpita, & Lezzi, 1984).Phototoxic Activities Against Cancer Cells
Wang et al. (2007) found that compounds structurally similar to 5-(3-Buten-1-ynyl)-2,2'-bithiophene exhibited significant inhibition activities against human cancer cell lines when exposed to ultraviolet light. This suggests potential applications in photodynamic therapy for cancer treatment (Wang, Li, Li, Meng, Li, & Li, 2007).Synthesis of Conducting Polymers
Research by Krompiec et al. (2013) on novel polythiophenes, where bithiophene units are linked with ethynyl bridges, demonstrates the potential of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in creating conducting polymers. These polymers show promise in electronic and optoelectronic applications, including solar cells and light-emitting diodes.Optical and Electronic Studies
The molecule's unique structure makes it suitable for studies on its optical and electronic properties. Naka et al. (2013) synthesized an H-shaped silicon-containing molecule with bithiophene units, showcasing the compound's potential in material sciences, particularly in the development of novel optoelectronic materials (Naka, Fukuda, Jahana, Ohshita, Kobayashi, & Ishikawa, 2013).Wirkmechanismus
The available scientific research does not provide a detailed mechanism of action specifically for 5-(3-Buten-1-ynyl)-2,2'-bithiophene. The studies retrieved focus mainly on biosynthesis, isolation, and synthesis of the compound or related compounds, rather than on its mechanism of action in biological systems or applications.
For instance, Margl et al. (5-(3-Buten-1-ynyl)-2,2'-bithiophene) studied the biosynthesis of this compound in root cultures of Tagetes patula, focusing on the metabolic pathways and building blocks involved in its formation, such as acetyl-CoA or malonyl-CoA (Margl, Eisenreich, Adam, Bacher, & Zenk, 5-(3-Buten-1-ynyl)-2,2'-bithiophene). Rossi et al. (1984) described the synthesis of 5-(3-Buten-1-ynyl)-2,2'-bithienyl and its nematicidal and photo-induced fungicidal activities, without detailing the exact mechanism of action (Rossi, Carpita, & Lezzi, 1984).
Given the lack of specific studies on the mechanism of action of 5-(3-Buten-1-ynyl)-2,2'-bithiophene, any discussion on this topic would be speculative. For more detailed and targeted information on its mechanism of action, further research and studies are needed.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(3-Buten-1-ynyl)-2,2'-bithiophene primarily include its potential phototoxic activities against cancer cells and its role in the biosynthesis pathway in plants. Additionally, its nematicidal and fungicidal properties suggest applications in agriculture and pest control. Further research would be beneficial to fully understand the scope of its biological activities and potential applications.
Phototoxic Activities
Studies on thiophene compounds related to 5-(3-Buten-1-ynyl)-2,2'-bithiophene have shown significant phototoxic activities. For instance, Wang et al. (2007) isolated two new thiophenes from Echinops latifolius that demonstrated significant inhibition activities against human cancer cell lines A375-S2 and HeLa, particularly when exposed to long-wavelength ultraviolet light. This suggests that similar thiophene compounds, including 5-(3-Buten-1-ynyl)-2,2'-bithiophene, may also exhibit phototoxic effects, which could be relevant in the context of photodynamic therapy for cancer treatment (Wang, Li, Li, Meng, Li, & Li, 2007).Biosynthesis and Metabolic Pathways
Research by Margl et al. (5-(3-Buten-1-ynyl)-2,2'-bithiophene) focused on the biosynthesis of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in Tagetes patula root cultures. The study revealed that acetyl-CoA or closely related compounds like malonyl-CoA act as building blocks in the biosynthesis pathway. This information is crucial for understanding the metabolic processes involved in the production of this compound in plants (Margl, Eisenreich, Adam, Bacher, & Zenk, 5-(3-Buten-1-ynyl)-2,2'-bithiophene).Nematicidal and Fungicidal Properties
Rossi et al. (1984) synthesized 5-(3-Buten-1-ynyl)-2,2'-bithienyl and reported its nematicidal and photo-induced fungicidal activities. These properties highlight the potential application of this compound in agricultural pest control, especially as an environmentally friendly alternative to traditional pesticides (Rossi, Carpita, & Lezzi, 1984).Vorteile Und Einschränkungen Für Laborexperimente
Advantages
Understanding Biosynthesis: Lab experiments, like those conducted by Margl et al. (5-(3-Buten-1-ynyl)-2,2'-bithiophene), allow for the exploration of the biosynthesis of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in plants such as Tagetes patula. These studies help in understanding the metabolic pathways and the role of precursors like acetyl-CoA or malonyl-CoA (Margl, Eisenreich, Adam, Bacher, & Zenk, 5-(3-Buten-1-ynyl)-2,2'-bithiophene).Synthesis of Compounds: Rossi et al. (1984) demonstrated that 5-(3-Buten-1-ynyl)-2,2'-bithiophene can be synthesized in the lab using palladium-catalyzed methods. This synthetic approach provides the basis for producing these compounds for further research and potential applications (Rossi, Carpita, & Lezzi, 1984).
Exploration of Biological Activities: Laboratory experiments have enabled the study of the biological activities of thiophene compounds, as shown by Wang et al. (2007), who investigated their phototoxic activities. Such studies can be crucial for understanding the potential therapeutic applications of these compounds (Wang, Li, Li, Meng, Li, & Li, 2007).
Limitations
Complex Natural Interactions: While lab experiments provide a controlled environment, they may not fully replicate the complex interactions and conditions found in natural settings, which can impact the behavior and effects of the compound.Scalability and Reproducibility: Scaling up the production of synthesized compounds from a laboratory setting to industrial scale can pose challenges. Additionally, reproducing the exact conditions and results can be difficult in different lab settings.
Ethical and Safety Concerns: Experiments, especially those involving living organisms or potentially hazardous chemicals, must adhere to strict ethical and safety guidelines, which can limit the scope of experimentation.
Zukünftige Richtungen
Expanding Biosynthetic Pathway Studies
Continued research on the biosynthesis of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in plants like Tagetes patula is crucial. Studies like that of Margl et al. (5-(3-Buten-1-ynyl)-2,2'-bithiophene) should be expanded to understand the detailed metabolic pathways and the role of various precursors in the biosynthesis process. This could also lead to discoveries of new bithiophenes and their derivatives (Margl, Eisenreich, Adam, Bacher, & Zenk, 5-(3-Buten-1-ynyl)-2,2'-bithiophene).Development of Synthetic Methods
Synthetic methods, as shown by Rossi et al. (1984), offer potential for large-scale production of 5-(3-Buten-1-ynyl)-2,2'-bithiophene. Future research should focus on optimizing these methods for increased yield and cost-effectiveness. This could lead to broader applications of this compound in various fields (Rossi, Carpita, & Lezzi, 1984).Investigating Biological Activities
Further investigation into the biological activities of 5-(3-Buten-1-ynyl)-2,2'-bithiophene and related compounds is necessary. Studies such as those by Wang et al. (2007) indicate potential phototoxic activities, which could be explored for applications in areas like cancer therapy (Wang, Li, Li, Meng, Li, & Li, 2007).Polythiophene-Based Material Development
Research on novel polythiophenes, as discussed by Krompiec et al. (2013), should be advanced to develop new materials with unique electronic and optical properties. This could have implications in fields such as organic electronics and photovoltaics.Eigenschaften
IUPAC Name |
2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S2/c1-2-3-5-10-7-8-12(14-10)11-6-4-9-13-11/h2,4,6-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAIEOFEEWQORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#CC1=CC=C(S1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150400 | |
| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
CAS RN |
1134-61-8 | |
| Record name | 5-(3-Buten-1-ynyl)-2,2′-bithienyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

